molecular formula C23H24N4O2 B2957145 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899745-57-4

3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2957145
CAS No.: 899745-57-4
M. Wt: 388.471
InChI Key: FWFDONXLOJNQFD-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Scientific Research Applications

Novel Therapeutic Agent Development

Research has been directed towards the synthesis of novel derivatives with potential therapeutic applications. For example, a study synthesized new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, demonstrating their potential in the development of new pharmacologically active compounds (Karimian, Eshghi, Bakavoli, & Shiri, 2017). Another study focused on the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting an efficient method for producing compounds with possible pharmaceutical applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Chemical Synthesis and Structural Analysis

Several studies have elaborated on the synthesis and structural analysis of compounds related to 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide. For instance, the synthesis of gefitinib, a cancer treatment drug, involves the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of compounds through a series of chemical reactions, showcasing the compound's role in complex synthesis processes (Jin, Chen, Zou, Shi, & Ren, 2005).

Exploring Biological Activities

The exploration of biological activities of synthesized compounds also forms a significant part of research on this compound derivatives. Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has shed light on their moderate to significant radical scavenging activity, suggesting potential antioxidant properties (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Properties

IUPAC Name

3,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-12-17(2)14-19(13-16)23(28)24-20-5-3-4-18(15-20)21-6-7-22(26-25-21)27-8-10-29-11-9-27/h3-7,12-15H,8-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFDONXLOJNQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.